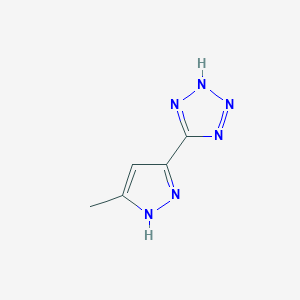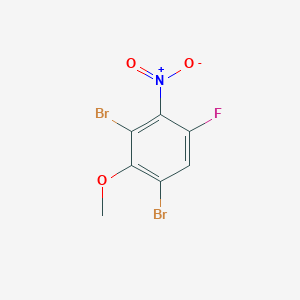
1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene
Vue d'ensemble
Description
1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C7H4Br2FNO3. It is characterized by its unique structure, which includes bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. This compound is typically a white to light yellow crystalline solid and is known for its significant chemical reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene involves multiple steps, including fluorination, nitration, and bromination reactions. One common method starts with the fluorination of a suitable precursor, followed by nitration to introduce the nitro group, and finally bromination to add the bromine atoms .
Industrial Production Methods
Industrial production of this compound often involves similar multi-step synthetic routes but on a larger scale. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and bromine.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Substitution: Common reagents include halogens and Lewis acids.
Reduction: Reagents like hydrogen gas with a palladium catalyst or other reducing agents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Applications De Recherche Scientifique
1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and bromine makes the compound highly reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-fluoro-2-methoxybenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1,3-Dibromo-5-fluoro-2-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.
1,5-Dibromo-3-fluoro-2,4-dimethylbenzene: Contains additional methyl groups, altering its steric and electronic properties.
Uniqueness
1,3-Dibromo-5-fluoro-2-methoxy-4-nitrobenzene is unique due to the combination of bromine, fluorine, methoxy, and nitro groups on a single benzene ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
Propriétés
IUPAC Name |
1,3-dibromo-5-fluoro-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO3/c1-14-7-3(8)2-4(10)6(5(7)9)11(12)13/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQHCXPYROOINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)[N+](=O)[O-])F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
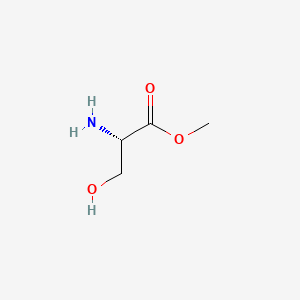
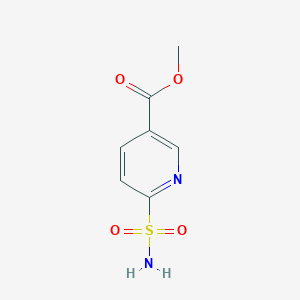
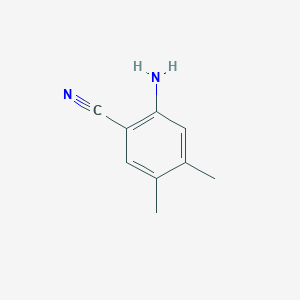
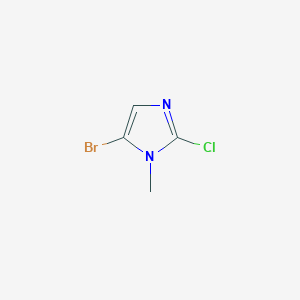
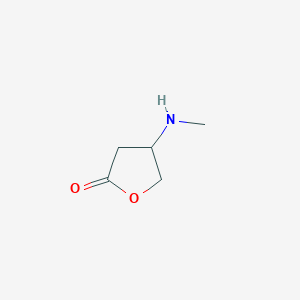
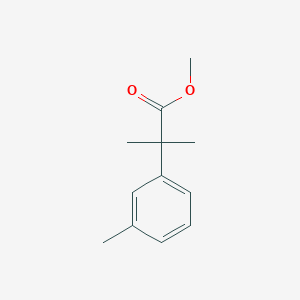
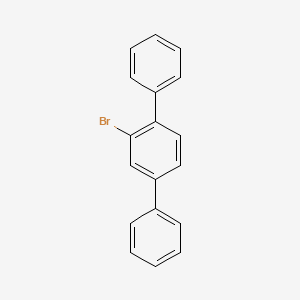
![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B3180802.png)

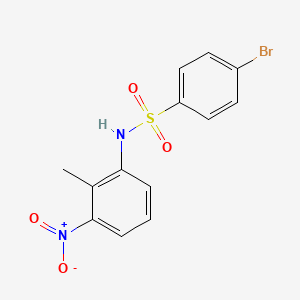
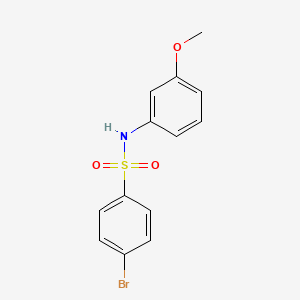
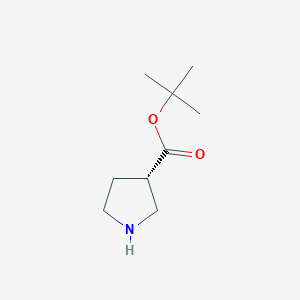
![2-(benzo[d]thiazol-2-ylthio)nicotinamide](/img/structure/B3180833.png)
